4-Chloro-5-methyl-1H-indazole-3-carboxylicacid
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Overview
Description
4-Chloro-5-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro and a methyl group on the indazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with methylhydrazine, followed by cyclization to form the indazole ring. The reaction conditions often require the use of a catalyst and a solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
4-Chloro-5-methyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the indazole ring can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-indazole-3-carboxylic acid
- 5-Methyl-1H-indazole-3-carboxylic acid
- 4-Chloro-5-methyl-1H-indazole
Uniqueness
4-Chloro-5-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both chloro and methyl groups on the indazole ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds that lack one of these substituents.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-5-methyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-2-3-5-6(7(4)10)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
KLCSPEAZIUBUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2C(=O)O)Cl |
Origin of Product |
United States |
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